1-(4-Iodophenyl)cyclobutanecarbonitrile
Overview
Description
Preparation Methods
The synthesis of 1-(4-Iodophenyl)cyclobutanecarbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-iodobenzyl cyanide and cyclobutanone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product.
Cyclization: The key step in the synthesis is the cyclization of the intermediate to form the cyclobutane ring. This is typically achieved through a nucleophilic substitution reaction.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound
Chemical Reactions Analysis
1-(4-Iodophenyl)cyclobutanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the nitrile group to an amine.
Substitution: The iodine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this purpose include sodium azide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Scientific Research Applications
1-(4-Iodophenyl)cyclobutanecarbonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is used in biological research to study the effects of cyclobutane derivatives on biological systems. It can serve as a probe to investigate enzyme activities and protein interactions.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be used as a precursor in the synthesis of pharmaceutical compounds with anticancer, antiviral, or antibacterial activities.
Industry: The compound finds applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 1-(4-Iodophenyl)cyclobutanecarbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group and the iodine atom play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activities. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(4-Iodophenyl)cyclobutanecarbonitrile can be compared with other similar compounds, such as:
1-(4-Bromophenyl)cyclobutanecarbonitrile: This compound has a bromine atom instead of an iodine atom. It may exhibit different reactivity and binding properties due to the difference in halogen size and electronegativity.
1-(4-Chlorophenyl)cyclobutanecarbonitrile: With a chlorine atom, this compound is another analog that can be used for comparative studies to understand the effects of different halogens on the cyclobutane ring.
1-(4-Fluorophenyl)cyclobutanecarbonitrile: The presence of a fluorine atom in this compound can lead to unique chemical and biological properties, making it valuable for structure-activity relationship studies
Properties
IUPAC Name |
1-(4-iodophenyl)cyclobutane-1-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10IN/c12-10-4-2-9(3-5-10)11(8-13)6-1-7-11/h2-5H,1,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVQZZFAQJLKSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)C2=CC=C(C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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